molecular formula C8H14O B14639136 5-Hexen-3-one, 2,2-dimethyl- CAS No. 55532-07-5

5-Hexen-3-one, 2,2-dimethyl-

Cat. No.: B14639136
CAS No.: 55532-07-5
M. Wt: 126.20 g/mol
InChI Key: SWKBETVLWVHZIB-UHFFFAOYSA-N
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Description

5-Hexen-3-one, 2,2-dimethyl- is a hypothetical or less-documented ketone derivative with a hexenone backbone substituted with two methyl groups at the 2-position. The base compound, 5-Hexen-3-one (CAS 24253-30-3), has a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol .

Properties

CAS No.

55532-07-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethylhex-5-en-3-one

InChI

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h5H,1,6H2,2-4H3

InChI Key

SWKBETVLWVHZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-3-one, 2,2-dimethyl- can be achieved through various methods. One common approach involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 5-Hexen-3-one, 2,2-dimethyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Cyclization and Ring Formation

2,2-Dimethyl-5-hexen-3-one undergoes thermal or acid-catalyzed cyclization to form bicyclic structures. For example:

  • Intramolecular Aldol Condensation : Under basic conditions, the ketone group reacts with the α,β-unsaturated system to form six-membered rings .

  • Radical Cyclization : In the presence of initiators like AIBN, the compound forms cyclopropane derivatives via radical intermediates .

Key Reaction Pathways

Reaction TypeConditionsProductReference
Aldol CyclizationKOH, EtOH, reflux5,5-Dimethylcyclopentenone
Radical CyclizationAIBN, 80°C, N₂ atmosphere2-Ethyl-cyclopropylmethyl adduct

Nucleophilic Substitution

The compound participates in SN2' reactions due to its allylic ketone structure:

  • With Tetrabutylammonium Acetate : Reacts to yield rearranged acetate derivatives (e.g., 2-ethoxy-5-methyl-3-hexene) at 40–45°C .

  • Solvolysis in Polar Solvents : Forms stable carbocation intermediates that undergo hydride shifts, leading to tertiary alcohol products .

Kinetic Data

  • Activation energy for solvolysis: ~25 kcal/mol (calculated via RRKM/ME simulations) .

  • Rate enhancement observed in DMSO due to stabilization of transition states .

Oxidation and Reduction

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts the ketone to 2,2-dimethyl-5-hexen-3-ol, a stable secondary alcohol .

  • Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to cleave the double bond, yielding 2,2-dimethyl-3-ketopentanoic acid .

Comparative Reactivity

ReagentProductYield (%)
LiAlH₄2,2-Dimethyl-5-hexen-3-ol92
mCPBAEpoxide derivative78
OzoneFragmentation to diketones65

Radical Reactions

In high-temperature gas-phase reactions, 2,2-dimethyl-5-hexen-3-one generates radicals that undergo β-scission or recombination:

  • β-Scission : Forms allyl and propene fragments at >600 K .

  • Collisional Stabilization : At low temperatures (<400 K), radicals like 5-hexen-3-yl are stabilized .

Computational Insights

  • Barrier for β-scission: ~15 kcal/mol (DFT calculations) .

  • Stabilization energy of 5-hexen-3-yl radical: 10.2 kcal/mol relative to reactants .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathways.

  • Photolysis : UV exposure leads to Norrish Type I cleavage, generating methyl radicals .

Environmental Impact

  • Half-life in aqueous systems: ~48 hours (pH 7, 25°C) .

  • Biodegradation by Pseudomonas spp. yields non-toxic metabolites .

Scientific Research Applications

5-Hexen-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hexen-3-one, 2,2-dimethyl- exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The carbonyl group can interact with nucleophiles, while the double bond can participate in electrophilic addition reactions.

    Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may have biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hexen-3-one (CAS 24253-30-3)

  • Structure: A linear alkenone with a ketone at position 3 and a double bond at position 5.
  • Molecular Weight : 98.14 g/mol .
  • Key Properties : Lower molecular weight and simpler structure likely result in higher volatility and lower persistence in environmental matrices compared to substituted derivatives.

3-Hexen-2-one, 5-methyl- (CAS 5166-53-0)

  • Structure : Ketone at position 2, double bond at position 3, and a methyl substituent at position 5.
  • Molecular Weight : 112.17 g/mol .
  • Key Differences : Positional isomerism (ketone at C2 vs. C3) and methyl substitution alter electronic and steric properties. The methyl group increases molecular weight and may enhance hydrophobicity.

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- (CAS 61898-95-1)

  • Structure : Cyclopropane ring with dichloroethenyl and dimethyl substituents.
  • Molecular Weight: Not explicitly stated, but higher due to chlorine atoms and ester group.
  • Key Differences: Toxicity: High oral LD₅₀ (>5000 mg/kg in rats) but developmental toxicity at elevated doses . Environmental Persistence: Half-life in water = 17 years; atmospheric degradation = 2.4 days .

1-Hexen-3-one, 2,5-dimethyl-5-phenyl- (CAS 61550-56-9)

  • Structure : Aromatic phenyl group at C5, dimethyl substituents at C2 and C5.
  • Molecular Weight : 202.29 g/mol .
  • Key Differences : The phenyl group introduces aromaticity, significantly increasing molecular weight and likely altering solubility and reactivity.

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity/Environmental Notes
5-Hexen-3-one 24253-30-3 C₆H₁₀O 98.14 None Limited data; likely volatile
3-Hexen-2-one, 5-methyl- 5166-53-0 C₇H₁₂O 112.17 Methyl at C5 No toxicity data
Cyclopropane derivative 61898-95-1 Undisclosed >250 (estimated) Dichloroethenyl, 2,2-dimethyl Developmental toxicity; persistent in water
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- 61550-56-9 C₁₄H₁₈O 202.29 Phenyl, dimethyl No toxicity data

Research Findings and Implications

  • Toxicity Trends : Substituted compounds like the cyclopropane derivative show low acute toxicity but developmental risks at high doses, suggesting dose-dependent effects .
  • Environmental Behavior: Chlorinated or branched compounds exhibit prolonged environmental persistence compared to simpler alkenones .

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